molecular formula C27H26N2O4S B12039909 4-(N-Butylsulfamoyl)-1-hydroxy-N,N-diphenyl-2-naphthamide CAS No. 439094-41-4

4-(N-Butylsulfamoyl)-1-hydroxy-N,N-diphenyl-2-naphthamide

Cat. No.: B12039909
CAS No.: 439094-41-4
M. Wt: 474.6 g/mol
InChI Key: KPRYUMHZDOVKOH-UHFFFAOYSA-N
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Description

4-(N-Butylsulfamoyl)-1-hydroxy-N,N-diphenyl-2-naphthamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a naphthamide core substituted with a butylsulfamoyl group and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-Butylsulfamoyl)-1-hydroxy-N,N-diphenyl-2-naphthamide typically involves multiple steps. One common method includes the reaction of 1-hydroxy-2-naphthoic acid with N,N-diphenylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The resulting intermediate is then reacted with butylsulfonyl chloride in the presence of a base like triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(N-Butylsulfamoyl)-1-hydroxy-N,N-diphenyl-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

4-(N-Butylsulfamoyl)-1-hydroxy-N,N-diphenyl-2-naphthamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(N-Butylsulfamoyl)-1-hydroxy-N,N-diphenyl-2-naphthamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis. This inhibition can disrupt cellular processes in microorganisms, leading to their death. Additionally, the compound’s ability to interact with proteins and nucleic acids can contribute to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Naphthamide derivatives: Compounds with similar naphthamide cores but different substituents.

Uniqueness

4-(N-Butylsulfamoyl)-1-hydroxy-N,N-diphenyl-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

439094-41-4

Molecular Formula

C27H26N2O4S

Molecular Weight

474.6 g/mol

IUPAC Name

4-(butylsulfamoyl)-1-hydroxy-N,N-diphenylnaphthalene-2-carboxamide

InChI

InChI=1S/C27H26N2O4S/c1-2-3-18-28-34(32,33)25-19-24(26(30)23-17-11-10-16-22(23)25)27(31)29(20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-17,19,28,30H,2-3,18H2,1H3

InChI Key

KPRYUMHZDOVKOH-UHFFFAOYSA-N

Canonical SMILES

CCCCNS(=O)(=O)C1=CC(=C(C2=CC=CC=C21)O)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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